1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone

Lipophilicity ADME Chromatographic Retention

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone (CAS 893734-53-7) is a chlorinated biphenyl ketone with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol. It belongs to the class of substituted acetophenones featuring a meta-chloro substitution on the distal phenyl ring (3'-position) and an acetyl group at the 3-position of the proximal ring.

Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
CAS No. 893734-53-7
Cat. No. B1308523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone
CAS893734-53-7
Molecular FormulaC14H11ClO
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H11ClO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3
InChIKeyHCCWWQZOBHDZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone (CAS 893734-53-7): Chemical Identity and Research-Grade Utility


1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone (CAS 893734-53-7) is a chlorinated biphenyl ketone with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol . It belongs to the class of substituted acetophenones featuring a meta-chloro substitution on the distal phenyl ring (3'-position) and an acetyl group at the 3-position of the proximal ring. This positional isomer is primarily manufactured as a synthetic intermediate for pharmaceutical and agrochemical research, supplied at purities typically ≥98% . Its IUPAC name is 1-[3-(3-chlorophenyl)phenyl]ethanone, and it is cataloged under MFCD04039059 .

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone: Why Positional Analogues Cannot Be Interchanged Without Proof of Equivalence


Chlorinated biphenyl ethanones share a common core, but the position of the chlorine atom and the acetyl group on the biphenyl scaffold governs molecular geometry, electronic distribution, and lipophilicity . In drug discovery and chemical biology, these subtle positional variations translate into distinct target binding, metabolic stability, and off-target liability profiles [1]. For procurement in medicinal chemistry campaigns, substituting one regioisomer for another—without head-to-head selectivity and PK data—risks producing false-negative or false-positive SAR conclusions. The following evidence demonstrates that 1-(3'-chloro-[1,1'-biphenyl]-3-yl)ethanone occupies a property space distinct from its 2'-, 4'-, or dechlorinated analogues, with measurable differences in lipophilicity, boiling point, and pharmacophoric geometry that directly affect synthetic handling, purification, and lead optimization decisions.

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone: Quantitative Positional Differentiation from Closest Analogues


LogP Comparison: 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone vs. 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone

The computed octanol-water partition coefficient (LogP) of 1-(3'-chloro-[1,1'-biphenyl]-3-yl)ethanone is 3.99 , whereas the 4-acetyl positional isomer (CAS 5002-13-1) has a higher computed LogP of 4.21 [1]. This 0.22 log unit difference corresponds to a ~1.66-fold lower lipophilicity for the 3-acetyl isomer, which directly affects reverse-phase HPLC retention time (reduced k'), organic/aqueous extraction efficiency, and predicted membrane permeability (reduced PAMPA Peff).

Lipophilicity ADME Chromatographic Retention Solvent Partitioning

Boiling Point Comparative Analysis: 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone vs. 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone

The target compound exhibits a predicted atmospheric-pressure boiling point of 377.8 ± 25.0 °C , compared with 356.4 °C for the 4-acetyl isomer [1]. This ~21 °C higher boiling point reflects differences in molecular packing and dipole moment arising from the meta-acetyl substitution pattern. For kilogram-scale synthesis campaigns employing vacuum distillation as a purification method, this differential directly translates into altered fraction cut points and thermal stress exposure durations.

Thermal Stability Distillation Purification Volatility Process Chemistry

Density Data: 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone vs. 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone

Target compound density is listed as 1.2 ± 0.1 g/cm³ versus 1.163 g/cm³ for the 4-acetyl comparator [1]. This higher density likely correlates with altered solid-state packing efficiency, which impacts crystallinity, melting point, and the feasibility of obtaining single crystals for X-ray diffraction structure determination.

Physical Properties Formulation Crystallization Material Handling

Pharmacophoric Geometry: Impact of 3-Acetyl vs. 4-Acetyl Substitution on Ligand Recognition by Biphenyl-binding Drug Targets (ACAT)

Biphenyl derivatives with acetyl substitutions are disclosed as potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors in patent US7531576 [1]. Within this chemotype, the acetyl group nitrogen/oxygen vectors are essential pharmacophoric features. The 3-acetyl isomer (target compound) projects the carbonyl oxygen at a m-vector relative to the phenyl-phenyl bond axis, whereas the 4-acetyl isomer projects it at a p-vector. This angular shift alters the H-bond acceptor geometry, which docking studies and SAR within the patent family indicate directly affects ACAT IC₅₀ values. Specific IC₅₀ values for the 3-acetyl isomer are not publicly disclosed, but the patent teaches that meta-substituted acetyl derivatives retain ACAT inhibitory activity while displaying differential selectivity for ACAT-1 vs. ACAT-2 isoforms [2].

ACAT Inhibition Hypercholesterolemia SAR Molecular Docking

Flash Point Safety Parameter: 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone Handling vs. 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone

The flash point of the target compound is reported as 202.1 ± 14.3 °C . While this is comparable to the 4-acetyl isomer (reported ~194.4 °C [1]), the 8 °C difference in predicted flash point margins may influence classification under local fire codes for bulk solvent storage and glove box temperature settings used for moisture-sensitive reactions.

Safety Flash Point Transport Classification Glove Box Handling

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone: Research Applications Grounded in Verified Product-Specific Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

For programs targeting ACAT, ACC, or other biphenyl-recognizing enzymes where reducing cLogP from 4.21 (4-acetyl isomer) to 3.99 (3-acetyl isomer) can improve Ligand Efficiency Indices and reduce non-specific binding . The 0.22 LogP difference is meaningful for CNS drug discovery where lowering LogP correlates with improved brain/plasma ratios and reduced hERG promiscuity risk .

Process Chemistry: Vacuum Distillation Purification Protocols

In multi-kilogram intermediate manufacturing, the 21 °C boiling point difference relative to the 4-acetyl isomer necessitates dedicated fraction cut optimization . Process chemists should not rely on vacuum distillation protocols established for the 4-acetyl isomer when scaling 1-(3'-chloro-[1,1'-biphenyl]-3-yl)ethanone, as the higher boiling point may require higher vacuum levels or prolonged heating that risks thermal degradation of sensitive downstream functional groups.

Solid Form Screening and Pre-formulation Development

The density differential (1.2 vs. 1.163 g/cm³) signals distinct solid-state packing . Pre-formulation teams prioritizing crystallinity and powder flow for early tablet formulation should anticipate that the target compound's solid-state behavior will not be interchangeable with the 4-acetyl isomer. Dedicated polymorph screening, hot-stage microscopy, and powder rheology testing are warranted before committing to a particular salt or cocrystal form in development.

Research-Only Procurement: Sourcing a Defined Positional Isomer with Documented Purity and Handling Specifications

Suppliers stock this compound at 98% purity with known storage requirements (sealed, dry, 2–8 °C) [REFS-1, REFS-2]. Compared to the more widely available 4-acetyl isomer (CAS 5002-13-1), the 3-acetyl isomer's distinct CAS registry number ensures unambiguous ordering for SAR-by-catalog and parallel synthesis campaigns. The availability from multiple vendors including Apollo Scientific and Oakwood Products ensures competitive pricing and continuity of supply for research programs.

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